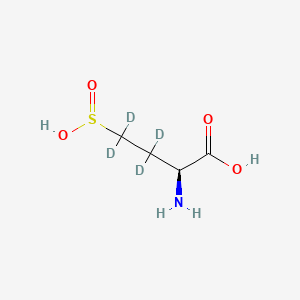

L-Homocysteinesulfinic acid-d4

Descripción

Propiedades

Fórmula molecular |

C4H9NO4S |

|---|---|

Peso molecular |

171.21 g/mol |

Nombre IUPAC |

(2S)-2-amino-3,3,4,4-tetradeuterio-4-sulfinobutanoic acid |

InChI |

InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2 |

Clave InChI |

PDNJLMZEGXHSCU-ZNWYHXRZSA-N |

SMILES isomérico |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])S(=O)O |

SMILES canónico |

C(CS(=O)O)C(C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Step 1: Synthesis of L-Homocysteine-d4

L-Homocysteine-d4 is derived from L-methionine-3,3,4,4-d4, a deuterated precursor. This step often involves enzymatic or chemical demethylation to remove the methyl group from methionine while retaining deuterium labeling. The reaction may utilize:

- Enzymatic Pathways : Methionine synthase or related enzymes under controlled conditions.

- Chemical Pathways : Acidic or oxidative conditions to cleave the methyl group.

Key challenges include preserving the stereochemical integrity of the L-form and minimizing isotopic scrambling.

Step 2: Oxidation to Sulfinic Acid

The critical step involves oxidizing the thiol group (-SH) of L-homocysteine-d4 to the sulfinic acid (-SO2H) group. Common oxidizing agents include:

- Hydrogen Peroxide (H₂O₂) : Mild conditions (pH 7–8, room temperature) for selective oxidation.

- Ozone (O₃) : Controlled environments to prevent over-oxidation to sulfonic acid.

- Other Agents : Potassium permanganate (KMnO₄) or sodium peroxide (Na₂O₂), though these may require acidic or alkaline conditions.

Reaction conditions must be optimized to balance yield and purity. For example, H₂O₂ offers high yields but may require extended reaction times, while O₃ provides faster oxidation but risks side reactions.

Critical Reaction Parameters

Table 1 summarizes key parameters influencing the oxidation step:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Oxidizing Agent | H₂O₂, O₃, KMnO₄ | Determines reaction rate and selectivity |

| Temperature | 20–40°C | Higher temps accelerate oxidation but risk decomposition |

| pH | Neutral (7–8) | Acidic/basic conditions may alter reactivity |

| Reaction Time | 2–24 hours | Longer times improve conversion but reduce purity |

Data inferred from general oxidation protocols.

Alternative Synthetic Routes

While the two-step pathway dominates, alternative methods include:

- Direct Oxidation of Deuterated Methionine : Skipping the homocysteine intermediate, though this is less common due to lower yields.

- Enzymatic Sulfination : Utilizing sulfotransferases or related enzymes, though this is still under experimental validation.

Challenges and Optimization Strategies

Stereochemical Control

The L-configuration must be preserved during synthesis. Racemization risks are mitigated by:

Isotopic Purity

Deuterium retention is critical. Sources of contamination include:

- Proton Exchange : Minimized via anhydrous solvents and inert reaction vessels.

- Cross-Contamination : Avoided through rigorous purification steps (e.g., chromatography).

Analytical Validation

Post-synthesis characterization involves:

- Mass Spectrometry (MS) : Confirms molecular weight (C₄H₅D₄NO₄S, 171.21 g/mol).

- Nuclear Magnetic Resonance (NMR) : Verifies deuterium incorporation and sulfinic group presence.

- Chiral Chromatography : Ensures enantiomeric purity (>95% L-form).

Applications Driving Synthetic Demand

This compound is pivotal in:

Análisis De Reacciones Químicas

Oxidation Reactions

L-Homocysteinesulfinic acid-d4 undergoes oxidation to form sulfonic acids under controlled conditions. This reaction is central to its role in sulfur metabolism and oxidative pathways:

-

Oxidation to L-Homocysteic Acid :

In biological systems, enzymatic or non-enzymatic oxidation converts the sulfinic acid group (-SO₂H) to a sulfonic acid group (-SO₃H). This process produces L-homocysteic acid, a compound with enhanced receptor-binding activity . -

Stoichiometric Conditions :

The reaction typically requires oxidizing agents like hydrogen peroxide or molecular oxygen, with pH and temperature influencing reaction kinetics .

| Reaction | Products | Key Conditions | Biological Relevance |

|---|---|---|---|

| Oxidation of sulfinic acid group | L-Homocysteic acid | Oxidizing agents, pH 7–8 | Enhances metabotropic glutamate receptor activity |

Metabolic Interactions

This compound participates in homocysteine metabolism pathways, influencing methylation and trans-sulfuration processes:

-

Methylation Cycle :

Acts as an intermediate in methionine salvage, where homocysteine is remethylated to methionine using tetrahydrofolate and vitamin B₁₂-dependent enzymes . -

Trans-Sulfuration Pathway :

Condenses with serine via cystathionine β-synthase (CBS) to form cystathionine, a precursor to cysteine. This pathway is critical for glutathione synthesis .

| Pathway | Enzymes Involved | Role of this compound |

|---|---|---|

| Methylation | Methionine synthase | Intermediate for SAMe production |

| Trans-sulfuration | Cystathionine β-synthase | Precursor for cysteine synthesis |

Receptor-Mediated Biochemical Activity

This compound acts as a potent agonist for metabotropic glutamate receptors (mGluRs), modulating intracellular signaling:

-

Mechanism :

Binds to mGluR subtypes (e.g., mGluR1, mGluR5), stimulating phosphoinositide hydrolysis and inhibiting cAMP accumulation . -

Selectivity :

Exhibits higher potency at mGluR1 and mGluR5 compared to other homocysteine derivatives like L-homocysteic acid .

Comparative Analysis with Related Compounds

The reactivity of this compound differs from other homocysteine derivatives due to its sulfinic group and deuterium labeling:

Aplicaciones Científicas De Investigación

L-Homocysteinesulfinic acid-d4 has a wide range of scientific research applications:

Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic research to trace biochemical pathways and understand metabolic disorders.

Medicine: Investigated for its potential role in treating neurological conditions associated with hyperhomocysteinemia, such as Alzheimer’s disease and schizophrenia.

Industry: Utilized in the development of diagnostic tools and imaging agents due to its stable isotope labeling.

Mecanismo De Acción

L-Homocysteinesulfinic acid-d4 exerts its effects primarily through its action as a metabotropic glutamate receptor agonist. It binds to these receptors and modulates their activity, leading to changes in intracellular signaling pathways. This modulation can affect neurotransmitter release, synaptic plasticity, and neuronal excitability, which are crucial for understanding various neurological conditions.

Comparación Con Compuestos Similares

Structural and Functional Analogues

DL-Homocysteine-d4

- Structure : A racemic mixture (D- and L-forms) of deuterated homocysteine.

- Molecular Formula: C4D4H5NO2S vs. L-Homocysteinesulfinic acid-d4 (inferred: C4D4H5NO4S).

- Molecular Weight : 139.209 g/mol vs. ~155–160 g/mol (estimated for sulfinic acid derivative).

- Application : Used as a stable isotope standard for homocysteine quantification . Unlike this compound, it lacks the sulfinic acid group, altering its reactivity and metabolic pathways.

L-Cysteinesulfinic Acid

- Structure : Contains a sulfinic acid group but with a shorter carbon backbone (C3 vs. C4).

- Molecular Formula: C3H7NO4S vs. C4D4H5NO4S (estimated).

- Molecular Weight : 153.15 g/mol vs. higher due to deuterium and additional methylene group.

- Application : Key intermediate in taurine biosynthesis . The homocysteine derivative may participate in analogous sulfur metabolism pathways.

Deuterated Bile Acid Standards (e.g., Taurocholic Acid-d4)

- Structure : Bile acids conjugated with taurine and deuterated.

- Molecular Weight : ~537 g/mol (Taurocholic Acid-d4) vs. ~160 g/mol (this compound).

- Application : Used as MS internal standards for bile acid quantification . While functionally distinct, their deuterated design parallels the hypothesized use of this compound.

Physicochemical and Analytical Properties

Table 1: Comparative Data for Key Compounds

Metabolic and Analytical Roles

- Deuterated Compounds: Serve as internal standards due to near-identical chromatographic behavior to non-deuterated analogs but distinct mass-to-charge ratios for MS detection .

- Homocysteine Derivatives: Non-deuterated L-homocysteine is associated with cardiovascular risks , while sulfinic acid derivatives may play roles in sulfur metabolism or oxidative stress pathways.

Actividad Biológica

L-Homocysteinesulfinic acid-d4 (L-HCSA-d4) is a deuterated analog of L-homocysteinesulfinic acid, an important compound in the study of homocysteine metabolism and its biological implications. This article explores the biological activity of L-HCSA-d4, focusing on its role as a metabotropic glutamate receptor (mGluR) agonist, its metabolic pathways, and its potential implications in various diseases.

Overview of this compound

L-HCSA-d4 is derived from L-homocysteine through partial oxidation and decarboxylation processes. It is recognized for its ability to interact with various neurotransmitter systems, particularly the metabotropic glutamate receptors, which play crucial roles in neuronal signaling and plasticity.

Metabotropic Glutamate Receptor Agonism

Research indicates that L-HCSA and its derivatives are potent agonists at several mGluR subtypes. Specifically, studies have shown that:

- Potency : L-HCSA is the most potent among several acidic homocysteine derivatives at mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8 .

- Mechanism : The activation of these receptors leads to phosphoinositide hydrolysis and inhibition of cAMP accumulation, indicating a complex signaling cascade initiated by L-HCSA .

Implications in Disease

Elevated levels of homocysteine and its metabolites, including L-HCSA-d4, have been linked to various pathological conditions:

- Cardiovascular Diseases : Hyperhomocysteinemia is a known risk factor for cardiovascular diseases. The interaction of homocysteine derivatives with mGluRs may contribute to vascular dysfunction .

- Neurological Disorders : The modulation of glutamate receptors by L-HCSA-d4 suggests potential roles in neurodegenerative diseases such as Alzheimer's disease and schizophrenia .

Case Studies

- Hyperhomocysteinemia and Neurological Outcomes :

- Cardiovascular Risk Assessment :

Kinetic Studies

Recent kinetic studies have focused on the enzymatic synthesis of L-HCSA-d4 using recombinant Escherichia coli enzymes. Key findings include:

- Kinetic Parameters : The catalytic efficiency () was determined to be 33.92 ± 1.07 s with an affinity constant () of 38.24 ± 3.45 mM for the enzyme involved in its synthesis .

- Biological Testing : In vitro assays demonstrated that L-HCSA-d4 can mitigate cytotoxic effects induced by oxidative stress in human endothelial cells, suggesting protective roles against oxidative damage .

Summary Table

| Aspect | Details |

|---|---|

| Chemical Structure | Deuterated analog of L-homocysteinesulfinic acid |

| Primary Biological Activity | Potent agonist at metabotropic glutamate receptors |

| Associated Diseases | Cardiovascular diseases, neurological disorders |

| Kinetic Parameters | : 33.92 ± 1.07 s, : 38.24 ± 3.45 mM |

| Protective Effects | Reduces cytotoxicity in human endothelial cells |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing L-Homocysteinesulfinic acid-d4 with high isotopic purity, and how can researchers validate the synthesis process?

- Methodological Answer : Synthesis of deuterated compounds like this compound requires precise control of reaction conditions (e.g., solvent deuteration, temperature) to minimize isotopic exchange. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential to confirm isotopic enrichment (>98% deuterium incorporation). For validation, compare spectral data (e.g., ¹H-NMR suppression at deuterated sites) against non-deuterated analogs .

- Example Validation Table :

| Technique | Parameter | Expected Outcome |

|---|---|---|

| ¹H-NMR | δ 3.1 ppm | Signal suppression |

| HRMS | m/z | +4 Da shift |

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies using liquid chromatography-mass spectrometry (LC-MS) can assess degradation. Store aliquots at -80°C, 4°C, and room temperature for 1–6 months. Monitor deuterium retention (via isotopic peak ratios) and oxidation byproducts (e.g., sulfonic acid derivatives). Reference safety protocols for handling sulfhydryl compounds to avoid disulfide formation .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred. Use a deuterated internal standard (e.g., this compound itself) to correct for matrix effects. Validate linearity (R² > 0.99), limit of detection (LOD < 1 nM), and precision (%CV < 15%) across replicates. Cross-reference protocols for similar deuterated bile acids .

Advanced Research Questions

Q. How can isotopic effects influence the pharmacokinetic analysis of this compound compared to its non-deuterated form?

- Methodological Answer : Deuterium kinetic isotope effects (KIEs) may alter metabolic rates or binding affinities. Conduct parallel assays comparing deuterated and non-deuterated analogs in vitro (e.g., enzyme kinetics) and in vivo (e.g., plasma half-life). Use statistical models (ANOVA) to quantify significant differences in metabolic turnover .

Q. What strategies mitigate co-elution interference when using this compound as an internal standard in complex biological samples?

- Methodological Answer : Optimize chromatographic separation via gradient elution (e.g., 0.1% formic acid in water/acetonitrile) and column selection (e.g., HILIC for polar metabolites). Validate specificity by spiking deuterated standards into blank matrices and confirming no cross-talk with endogenous compounds .

Q. How should researchers address discrepancies in quantification data between this compound and alternative isotopologues (e.g., ¹³C-labeled analogs)?

- Methodological Answer : Systematic comparison is required. Evaluate ion suppression/enhancement in different MS ionization modes (ESI vs. APCI). Use calibration curves with both isotopologues to identify matrix-specific biases. Report normalized ratios and include uncertainty margins in final data .

Q. What computational tools can predict the metabolic pathways of this compound, and how should in silico results be validated experimentally?

- Methodological Answer : Tools like MetaCore or KEGG Pathway Maps can model sulfur-amino acid metabolism. Validate predictions using isotope tracing (e.g., incubate cells with deuterated compound and track labeled metabolites via LC-HRMS). Confirm pathway relevance with knockout cell lines or enzyme inhibitors .

Key Considerations for Data Reporting

- Reproducibility : Document synthesis batches, storage conditions, and LC-MS parameters in supplemental materials. Follow Beilstein Journal guidelines for compound characterization .

- Ethical Compliance : Include risk assessments for deuterated compound handling, referencing OSHA and EU safety frameworks .

- Data Contradictions : Use Bland-Altman plots or Deming regression to resolve inter-laboratory variability in quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.